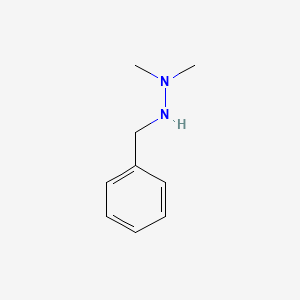![molecular formula C6H6N2S B13942786 2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
2-Methylimidazo[5,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylimidazo[5,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[5,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-bromo ketones under basic conditions. For example, the reaction of 2-aminothiazole with phenacyl bromide in the presence of a base such as potassium carbonate in ethanol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to optimize yield and efficiency. A modern industrial method involves a three-reactor multistage system where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is carried out in the first reactor, followed by subsequent steps to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylimidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Phenacyl bromide in ethanol with potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted imidazo[5,1-b]thiazole derivatives.
Applications De Recherche Scientifique
2-Methylimidazo[5,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Methylimidazo[5,1-b]thiazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazole: Another heterocyclic compound with similar structural features but different biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Contains a benzene ring fused to the imidazo[2,1-b]thiazole structure, leading to different chemical properties and applications.
Uniqueness
2-Methylimidazo[5,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl group at the 2-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C6H6N2S |
|---|---|
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
2-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3 |
Clé InChI |
PLXOIVHYYLFHNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=NC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)





![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)

![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)
